molecular formula C10H10ClN3 B11896548 (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine

Cat. No.: B11896548
M. Wt: 207.66 g/mol
InChI Key: RHYVMNIYSVPJFQ-UHFFFAOYSA-N
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Description

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine is a chemical compound that features a chloro-substituted phenyl ring attached to a pyrazole moiety and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then reduced to the amine using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine is unique due to the presence of both a chloro-substituted phenyl ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in research and industry .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

(2-chloro-4-pyrazol-1-ylphenyl)methanamine

InChI

InChI=1S/C10H10ClN3/c11-10-6-9(3-2-8(10)7-12)14-5-1-4-13-14/h1-6H,7,12H2

InChI Key

RHYVMNIYSVPJFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)CN)Cl

Origin of Product

United States

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